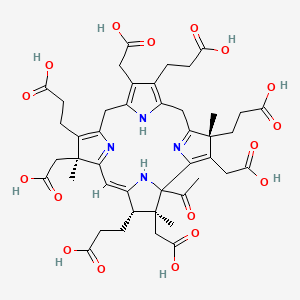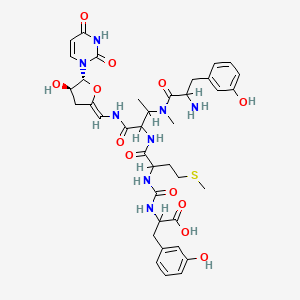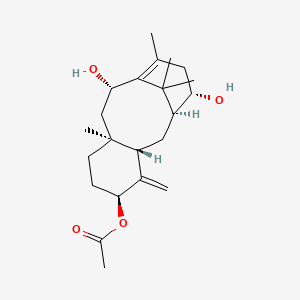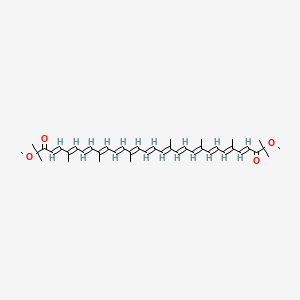
Brefeldin C
Descripción general
Descripción
Brefeldin C is a naturally occurring macrolide antibiotic that was first isolated from the fungus Penicillium brefeldianum. It is structurally related to Brefeldin A, another well-known macrolide. This compound has garnered interest due to its unique biological activities, including its potential as an antifungal and antitumor agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Brefeldin C can be achieved through various methods. One notable approach involves the enantioselective radical hydroalkynylation process. This method starts with 2-furanylcyclopentene and introduces two cyclopentane stereocenters in a single step. The process involves the use of a furan substituent to achieve high trans diastereoselectivity during the radical process . The overall yield of this eight-step synthesis is approximately 18% .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the synthesis methods developed in research laboratories can potentially be scaled up for industrial production with appropriate modifications to optimize yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Brefeldin C undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups present in this compound.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Brefeldin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.
Biology: Investigated for its effects on cellular processes, particularly protein trafficking and secretion.
Medicine: Explored for its potential as an antifungal and antitumor agent.
Industry: Limited industrial applications, primarily used in research settings.
Mecanismo De Acción
Brefeldin C exerts its effects by disrupting the Golgi apparatus, a critical organelle involved in protein trafficking and secretion. It inhibits the transport of proteins from the endoplasmic reticulum to the Golgi complex, leading to the accumulation of proteins in the endoplasmic reticulum . This disruption is mediated through the inhibition of ADP-ribosylation factor 1, a small GTP-binding protein involved in vesicle formation .
Comparación Con Compuestos Similares
Brefeldin A: Structurally similar to Brefeldin C, with an additional hydroxyl group.
Nor-Me Brefeldin A: An analogue of Brefeldin A with a modified methyl group.
4-epi-nor-Me Brefeldin A: Another analogue with modifications at the C4 position, affecting its biological activity and selectivity.
Uniqueness: this compound is unique due to its specific structural features and the absence of the hydroxyl group present in Brefeldin A. This structural difference influences its biological activity and makes it a valuable compound for studying the structure-activity relationships of macrolide antibiotics.
Propiedades
IUPAC Name |
(1R,2R,3Z,7S,11Z,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4-,11-10-/t12-,13+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOHHVPBOQQDW-QHGHZAPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC/C=C\[C@@H]2CCC[C@H]2[C@@H](/C=C\C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73899-78-2 | |
| Record name | Brefeldin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,4aR,8S,8aS)-7-[(2R)-hexan-2-yl]-6-hydroxy-8-(3-hydroxypropanoyl)-3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1235047.png)






![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)
![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)



